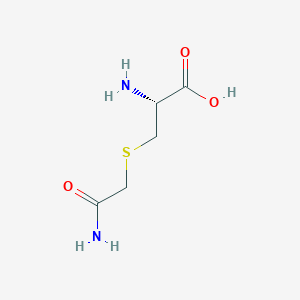

Cysteine-S-Acetamide

Description

Contextualization as a Cysteine Derivative

Cysteine-S-Acetamide is classified as an L-cysteine-S-conjugate, meaning it is a compound where the thiol group of L-cysteine is conjugated to another molecule. drugbank.com Specifically, an acetamide (B32628) group is bonded to the sulfur atom, replacing the hydrogen of the typical thiol (-SH) group found in cysteine. ontosight.ai This modification alters the chemical reactivity and biological activity of the parent amino acid. ontosight.ai The compound is also known by several synonyms, including S-(Carbamoylmethyl)cysteine and S-Carbamidomethylcysteine. drugbank.comnih.govrcsb.org

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C5H10N2O3S | nih.govchemspider.com |

| Molecular Weight | 178.21 g/mol | nih.gov |

| IUPAC Name | (2R)-2-amino-3-(2-amino-2-oxoethyl)sulfanylpropanoic acid | nih.gov |

| InChI Key | VFKYKPOTSJWPIU-VKHMYHEASA-N | drugbank.comnih.gov |

| Canonical SMILES | C(C@@HO)N)SCC(=O)N | nih.gov |

Significance within Amino Acid Biochemistry and Chemical Biology

The unique structure of this compound makes it a significant compound in both amino acid biochemistry and chemical biology. It serves as a versatile building block in organic synthesis for creating more complex molecules. In biological contexts, it is utilized to investigate protein structure and function. By incorporating this analog into peptides, researchers can study the specific role of cysteine residues in enzymatic activity and protein folding.

Its modification at the sulfur atom enhances stability and modulates biological interactions. This has led to investigations into its potential therapeutic applications, particularly in the areas of neuroprotection and as a radioprotector, where it may help protect cells from damage caused by oxidative stress and ionizing radiation. ontosight.ai The mechanism is thought to involve the scavenging of free radicals. ontosight.ai Furthermore, this compound has been noted for its interaction with 2',5'-oligoadenylate synthetase 1 (OAS1), a key enzyme in the antiviral immune response, suggesting a potential role in influencing the body's defense against viral infections.

In the field of proteomics, derivatives of cysteine, such as S-carbamidomethylcysteine, are intentionally created by treating proteins with reagents like iodoacetamide (B48618). This process, known as alkylation, prevents the reformation of disulfide bonds after they have been reduced, which is a crucial step in preparing proteins for mass spectrometric analysis. researchgate.net

Overview of Research Trajectories for S-Acetylated Cysteine Analogues

Research into S-acetylated and more broadly, S-alkylated cysteine analogues, has followed several key trajectories. One major area of study is their interaction with enzymes. For instance, extensive research has been conducted on the deacetylation of S-alkyl-N-acetyl-l-cysteines by the enzyme acylase I. capes.gov.bracs.orgnih.gov These studies have shown that the efficiency of the enzyme is dependent on the structure of the S-alkyl substituent.

Table 2: Acylase I-Catalyzed Deacetylation of S-Alkyl-N-acetyl-l-cysteines

| Substituent Type | Acylase I Substrate Quality | Source |

|---|---|---|

| Short (C0-C3) and unbranched S-alkyl groups | Good | capes.gov.bracs.orgnih.gov |

| Long (>C3) and branched S-alkyl groups | Poor | capes.gov.bracs.orgnih.gov |

Another significant research trajectory involves the use of S-acetylated cysteine analogues in drug development and chemical biology. For example, N-acetylated Pam₂Cys analogs have been developed as cost-effective agonists for Toll-like receptors (TLR2/TLR6), which are important for stimulating immune responses in vaccines. nih.gov S-prenylated cysteine analogues have been studied for their ability to inhibit G protein activation, interfering with cellular signaling pathways. nih.gov

Furthermore, the development of novel electrophilic "warheads" for targeted covalent inhibitors is an active area of research. acs.org Compounds like α-chlorofluoroacetamide are designed to react specifically with cysteine residues in proteins, offering a strategy for creating highly selective drugs. biorxiv.org These electrophiles are used in chemoproteomics as probes to identify reactive cysteines across the proteome, aiding in drug discovery and the understanding of protein function. acs.orgbiorxiv.org The synthesis of various S-alkylated cysteine derivatives is also a focus, with improved methods being developed to create these important pharmacophores efficiently and with high purity. researchgate.net

Mentioned Compounds

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3-(2-amino-2-oxoethyl)sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3S/c6-3(5(9)10)1-11-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFKYKPOTSJWPIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)SCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17528-66-4 | |

| Record name | NSC14160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biochemical Roles and Enzymatic Interactions of Cysteine S Acetamide and Cysteine S Modifications

Involvement in Post-Translational Modifications of Proteins

Post-translational modifications are critical for expanding the functional diversity of proteins beyond the scope of the genetic code. nih.gov Cysteine S-acetylation represents a novel addition to the landscape of these modifications, with distinct characteristics and regulatory implications. nih.govbiorxiv.orgnih.govresearchgate.net

Historically, research on protein acylation has predominantly focused on long-chain fatty acid modifications like S-palmitoylation and the well-known lysine (B10760008) acetylation. nih.govduke.edubiorxiv.orgnih.gov The existence of short-chain acyl modifications on cysteine residues was largely unexplored until recent studies hypothesized and subsequently identified cysteine S-acetylation. nih.govduke.edubiorxiv.orgnih.gov The development of specialized sample preparation techniques and non-targeted mass spectrometry protocols has been instrumental in the discovery and characterization of the cysteine acetylome. nih.govbiorxiv.orgnih.gov

Initial investigations in the mouse liver proteome revealed over 400 sites of cysteine side-chain acetylation, a number comparable to the extent of lysine acetylation, suggesting a widespread and previously unrecognized regulatory network. nih.gov The modification itself, S-acetylcysteine, is a labile thioester, likely formed through the nucleophilic attack of a deprotonated cysteine thiol on the thioester bond of acetyl-CoA. nih.gov This inherent lability has posed significant challenges to its identification. nih.gov

Table 1: Key Findings in the Identification of Cysteine S-Acetylation

| Aspect | Finding | Source |

| Discovery | Hundreds of cysteine acetylation sites were identified in the mouse liver proteome, revealing a previously unknown "cysteine acetylome". nih.govbiorxiv.orgnih.gov | nih.govbiorxiv.orgnih.gov |

| Abundance | The number of identified acetyl-cysteine-containing peptides was comparable to that of lysine-acetylated peptides. nih.gov | nih.gov |

| Chemical Nature | Cysteine S-acetylation involves the formation of a labile thioester bond between the cysteine thiol and an acetyl group, likely from acetyl-CoA. nih.gov | nih.gov |

| Detection Method | Advanced, non-targeted mass spectrometry protocols were crucial for overcoming the challenges posed by the modification's lability. nih.govbiorxiv.orgnih.gov | nih.govbiorxiv.orgnih.gov |

While long-chain acylation, such as S-palmitoylation, is well-established as a regulator of protein trafficking and membrane association, the role of short-chain S-acetylation in protein localization is an area of active investigation. biorxiv.orgnih.govresearchgate.netresearchgate.net Studies have shown that cysteine S-acetylation exhibits a distinct cytoplasmic subcellular localization signature. nih.govbiorxiv.orgnih.gov This suggests that, unlike the membrane-targeting effects of palmitoylation, S-acetylation may influence protein function and interactions primarily within the cytoplasm. nih.govduke.eduduke.edu For instance, the nitrosylation of a specific cysteine residue (Cys150) in GAPDH, a modification that can be mimicked by acetylation, has been shown to inhibit its metabolic activity and promote its translocation to the nucleus. nih.gov

The cysteine thiol group is a hub for a variety of reversible modifications, creating a complex interplay that fine-tunes protein function. Cysteine S-acetylation coexists and potentially competes with other modifications like S-palmitoylation and oxidation (e.g., sulfenic acid formation).

S-Palmitoylation: This long-chain fatty acylation is a reversible process that anchors proteins to cellular membranes, influencing their trafficking and signaling roles. researchgate.netresearchgate.net While both S-acetylation and S-palmitoylation involve the acylation of cysteine, they represent distinct classes of modifications—short-chain versus long-chain—with likely different functional consequences. nih.govbiorxiv.orgnih.gov The discovery of S-acetylation highlights a broader landscape of cysteine acylation than previously appreciated. nih.govbiorxiv.orgnih.gov

Oxidative Modifications: The cysteine thiol is highly susceptible to oxidation, leading to the formation of sulfenic, sulfinic, and sulfonic acids. These redox-sensitive modifications are crucial in cellular signaling and the response to oxidative stress. researchgate.net Cysteine S-acetylation can block the reactive thiol group, thereby preventing its oxidation. nih.gov This suggests a potential protective role for S-acetylation against oxidative damage.

S-Nitrosylation: This modification, the addition of a nitric oxide group, is another key regulator of protein function. Like acetylation, S-nitrosylation of the active site cysteine of GAPDH can inhibit its enzymatic activity. nih.gov

Transfer to Lysine: In vitro studies have demonstrated that an acetyl group can be transferred from a cysteine side-chain to a nearby lysine residue. duke.eduduke.edunih.gov This S-to-N-acyl transfer suggests a mechanism where transient cysteine S-acetylation could lead to the more stable N-acetylation of lysine, a well-known regulatory mark. nih.govcam.ac.uk This process is enhanced when the cysteine and lysine residues are in close proximity. nih.gov

Regulation of Protein Subcellular Localization via S-Acetylation

Role in Cellular Metabolism and Pathway Regulation

Cysteine S-acetylation is emerging as a significant player in the regulation of metabolic pathways, responding to metabolic stress and modulating enzyme function. nih.govbiorxiv.orgnih.gov

The cysteine acetylome is not uniform across all tissues; instead, it displays distinct, tissue-specific patterns. nih.govbiorxiv.orgnih.govduke.edu This suggests that the regulation and functional consequences of cysteine S-acetylation are tailored to the specific metabolic needs and protein expression profiles of different tissues. nih.govbiorxiv.orgnih.gov For example, a multi-tissue survey identified acetylation of numerous metabolically relevant proteins, with patterns varying between tissues. nih.gov Furthermore, metabolic stress, such as changes in acetyl-CoA availability, can induce specific alterations in the cysteine acetylome of tissues like brown adipose tissue (BAT). duke.edu

A primary mechanism by which cysteine S-acetylation influences cellular processes is through the direct modulation of enzyme activity. nih.govbiorxiv.orgnih.gov The modification of a cysteine residue within or near an enzyme's active site can have profound effects on its catalytic function.

A prime example is the enzyme Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH). Acetylation of its active site cysteine (Cys150) leads to a significant reduction in its glycolytic activity. nih.govduke.edu This modification can block the reactive thiol necessary for catalysis, effectively switching off the enzyme's metabolic role. nih.gov This inhibitory effect may serve to redirect GAPDH to its other "moonlighting" functions that are independent of its catalytic activity. nih.gov

The impact of S-acetylation on enzyme activity is likely widespread. The modification can prevent the cysteine side chain from participating in catalysis or forming structurally important disulfide bonds. nih.gov As acetyl-CoA levels fluctuate in response to the metabolic state of the cell, the extent of cysteine S-acetylation on various enzymes can change, providing a direct link between metabolic status and the regulation of enzymatic pathways. nih.gov For instance, increasing concentrations of acetyl-CoA lead to a dose-dependent increase in cysteine acetylation on multiple proteins, including catalase. nih.gov

Table 2: Examples of Proteins with Modulated Activity via Cysteine S-Acetylation

| Protein | Cysteine Site(s) | Effect of S-Acetylation | Source |

| Glyceraldehyde-3-Phosphate Dehydrogenase (GAPDH) | Cys150 (active site) | Sharp reduction in metabolic activity. nih.govduke.edu | nih.govduke.edu |

| Catalase | Cys393, Cys460 | Increased acetylation levels in response to elevated acetyl-CoA. nih.gov | nih.gov |

Intercompartmental Regulation of Cysteine Metabolism

The regulation of cysteine metabolism is a complex process involving multiple cellular compartments to maintain homeostasis and respond to metabolic demands. The liver, in particular, plays a central role in tightly controlling the free cysteine pool, maintaining intracellular concentrations within a narrow range (20 to 100 nmol/g) even when dietary intake of sulfur amino acids varies. nih.gov This strict regulation is crucial to ensure an adequate supply of cysteine for essential metabolic functions while preventing levels from reaching toxic thresholds. nih.gov

Glutathione (B108866) synthesis serves as a key mechanism for managing cysteine levels. When intracellular cysteine concentrations rise, the rate of glutathione synthesis increases as the enzyme glutamate-cysteine ligase (GCL) becomes more saturated with its substrate, cysteine. This process effectively removes excess cysteine. nih.gov Conversely, when cysteine levels are low, the activity of GCL increases due to the up-regulation of both its catalytic and modifier subunits. nih.gov This enhanced capacity for glutathione synthesis allows for the conservation of cysteine in the form of glutathione, which can act as a cysteine reservoir. nih.gov

The transport of glutathione across cellular membranes, such as the chloroplast envelope, links intercellular and intracellular glutathione pools. oup.com This transport occurs at a rate comparable to its biosynthesis, highlighting the dynamic interplay between synthesis, utilization, degradation, and transport in controlling glutathione concentrations and its redox state. oup.com In plants, for instance, there appears to be a coordinated regulation between cysteine and glutathione synthesis. oup.com

Furthermore, the transsulfuration pathway (TSP) is highly regulated as it diverts sulfur from the essential amino acid methionine to produce other sulfur-containing metabolites like cysteine and taurine. mdpi.com Cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) are key enzymes in this pathway. Under normal conditions, CSE activity favors the synthesis of cysteine, which contributes significantly to the intracellular glutathione pool. mdpi.com This intricate network of synthesis, transport, and enzymatic regulation across different cellular compartments ensures a balanced cysteine metabolism.

Significance in Microbial Sulfur Assimilation and Biosynthesis

Sulfur is an indispensable element for all living organisms, forming a key component of essential biomolecules such as the amino acids cysteine and methionine, as well as various cofactors. nih.govjove.com Microorganisms are major contributors to the assimilation of inorganic sulfur from the environment, converting it into biologically useful organic sulfur compounds. nih.gov They can utilize various sulfur sources, including inorganic forms like sulfate (B86663) and thiosulfate (B1220275), and organic sources such as sulfate esters and sulfonates. nih.gov

The primary pathway for sulfur assimilation in many microorganisms begins with the uptake of sulfate (SO₄²⁻) from the environment. jove.comwikipedia.org This highly oxidized form of sulfur must undergo a series of reduction steps to become biologically active. jove.com The process starts with the activation of sulfate by the enzyme ATP sulfurylase, which forms adenosine-5′-phosphosulfate (APS). jove.comwikipedia.org In some bacteria, APS is further phosphorylated to create phosphoadenosine-5′-phosphosulfate (PAPS) before being reduced to sulfite (B76179) (SO₃²⁻) by PAPS reductase. jove.com Subsequently, sulfite reductase converts sulfite to hydrogen sulfide (B99878) (H₂S). jove.com

The final step in this pathway is the incorporation of hydrogen sulfide into an amino acid backbone to form cysteine. jove.com In many bacteria and plants, this is a two-step process catalyzed by a cysteine synthase complex. wikipedia.orgresearchgate.net First, serine acetyltransferase (CysE) synthesizes O-acetylserine (OAS) from serine. researchgate.netnih.gov Then, O-acetylserine sulfhydrylase (also known as O-acetylserine (thiol)-lyase), with isoforms like CysK and CysM, catalyzes the reaction of OAS with sulfide to produce L-cysteine. nih.govresearchgate.net Some microbes can also utilize thiosulfate as a sulfur source, a process that can be more energy-efficient. jove.com In Escherichia coli, for example, the thiosulfate assimilation pathway often involves O-acetyl-L-serine sulfhydrylase B. nih.gov

The regulation of cysteine biosynthesis is tightly controlled. In Bacillus subtilis, the genes involved in cysteine biosynthesis are induced by sulfur starvation and repressed by cysteine. nih.gov The enzyme CysK, in addition to its catalytic role, acts as a global negative regulator of genes involved in sulfur metabolism. nih.gov Disruption of the cysteine biosynthesis pathway can lead to dysregulated sulfur metabolism, affecting the cell's redox state and increasing susceptibility to oxidative stress. researchgate.net

Participation in Enzymatic Catalysis and Inhibition Mechanisms

Role of Cysteine Thiolates as Nucleophiles and General Bases in Enzyme Active Sites

Cysteine is a highly versatile amino acid in enzyme active sites, primarily due to the chemical properties of its thiol (or sulfhydryl) group. nih.gov This group can be deprotonated to form a thiolate anion (R-S⁻), which is a potent nucleophile. nih.govmdpi.com The reactivity of cysteine is significantly influenced by its local microenvironment within the protein, which can lower its pKa, increasing the proportion of the more reactive thiolate form at physiological pH. nih.govmdpi.com

As a strong nucleophile, the cysteine thiolate plays a crucial role in the catalytic mechanisms of a wide range of enzymes, including proteases, kinases, phosphatases, and transferases. mdpi.commdpi.com In many of these enzymes, the catalytic cycle involves a nucleophilic attack by the cysteine thiolate on the substrate, leading to the formation of a transient covalent enzyme-substrate intermediate. nih.govbiorxiv.org For example, in aldehyde dehydrogenases, the active site cysteine attacks the carbonyl carbon of an aldehyde to form a thiohemiacetal intermediate. mdpi.com The formation and subsequent breakdown of this covalent intermediate are essential for the enzyme's catalytic activity. biorxiv.org

Beyond its role as a nucleophile, the cysteine residue can also function as a general base in catalysis. In this capacity, it can accept a proton from the substrate. For instance, in the enzyme isocitrate lyase, a conserved cysteine residue (Cys191) is proposed to act as the general base, deprotonating the substrate during the catalytic reaction. acs.org The ability of cysteine to switch between being a nucleophile and a leaving group throughout the catalytic cycle is a key feature of many cysteine-dependent enzymes. mdpi.com This dual reactivity is modulated by changes in the chemical properties of the substrate and the electrostatic environment of the active site during catalysis. mdpi.com

The reactivity of the cysteine thiolate is also central to its role in redox regulation. nih.govnih.gov The thiol group can be easily oxidized, and this modification can alter enzyme activity, providing a mechanism for cellular signaling and response to oxidative stress. nih.govnih.gov

Mechanisms of Enzyme Inhibition by Cysteine-S-Acetamide Derivatives (e.g., Competitive Urease Inhibition)

This compound and its derivatives have been investigated as inhibitors of various enzymes, with a notable focus on urease. Urease is a nickel-containing enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, and its inhibition is a therapeutic target for infections caused by bacteria like Helicobacter pylori. nih.govnih.gov

Recent studies have shown that newly synthesized cysteine-N-arylacetamide derivatives are potent inhibitors of urease. nih.govresearchgate.net For example, one such derivative was found to be 60 times more potent than the standard urease inhibitor, thiourea. nih.govresearchgate.net Kinetic studies revealed that this compound acts as a competitive inhibitor of urease. nih.govresearchgate.net

Competitive inhibition occurs when the inhibitor molecule binds to the active site of the enzyme, thereby preventing the substrate from binding. The inhibitor's structure often resembles that of the substrate, allowing it to fit into the active site. In the case of cysteine-N-arylacetamide derivatives, molecular docking studies suggest that they interact with key residues in the active site of urease, including the nickel ions and a modified cysteine residue (CME592). nih.govresearchgate.net The stability of the inhibitor-urease complex is further supported by molecular dynamics simulations, which also highlight the nickel-chelating properties of these compounds. researchgate.net

The design of these inhibitors often involves hybridizing pharmacophores known to have inhibitory activity. By combining the structural features of cysteine and N-arylacetamide, researchers have successfully created potent urease inhibitors. nih.govresearchgate.net It is important to note that many of these studies have utilized jack bean urease as a model, which, while structurally similar, may have differences from bacterial ureases. nih.gov Nevertheless, the development of cysteine-based derivatives represents a promising strategy for targeting enzymes like urease.

Contribution to Redox Signaling and Oxidative Stress Response

Mechanisms of Free Radical Scavenging

While the precise mechanisms of this compound's biological actions are still under investigation, its ability to scavenge free radicals and mitigate oxidative stress is thought to be a key factor in its observed neuroprotective and radioprotective effects. ontosight.ai Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS), or free radicals, and the body's ability to counteract their harmful effects. Free radicals can cause damage to cells, proteins, and DNA.

The antioxidant properties of this compound likely stem from the chemical nature of its structure, which includes a cysteine backbone. ontosight.ai Cysteine itself, and other thiol-containing compounds like glutathione, are known to play crucial roles in cellular redox homeostasis. nih.gov They can directly scavenge free radicals and are involved in enzymatic and non-enzymatic antioxidant systems. mdpi.com For instance, phenolic compounds, which are well-known antioxidants, can act as free-radical scavengers through hydrogen or electron transfer to a free radical. scielo.br

The modification of the cysteine thiol group to an acetamide (B32628) group in this compound alters its chemical properties, which could influence its biological activity and interactions. ontosight.ai The mechanism of action may involve the donation of a hydrogen atom or an electron to neutralize free radicals, thereby terminating the damaging chain reactions they initiate. This is a common mechanism for many antioxidant compounds. mdpi.com Further research is needed to fully elucidate the specific pathways through which this compound exerts its free radical scavenging effects. ontosight.ai

Reduction of Oxidative Stress at a Molecular Level

This compound is a derivative of the amino acid cysteine, which has been investigated for its potential therapeutic applications, particularly in neuroprotection and as a radioprotector. ontosight.ai The core of its protective mechanism is believed to be its ability to counteract oxidative stress at the molecular level. ontosight.ai This is primarily achieved through the scavenging of free radicals, which are highly reactive molecules that can cause significant damage to cells.

The chemical structure of this compound, featuring an acetamide group attached to the sulfur atom, modifies the typical thiol group of cysteine. ontosight.ai This alteration is thought to influence its biological activity and interactions within the body. ontosight.ai The primary mechanism by which this compound is thought to reduce oxidative stress is by acting as an electron donor. By donating an electron, it can neutralize and stabilize reactive oxygen species (ROS), thereby preventing them from damaging vital cellular components like DNA, proteins, and lipids. researchgate.net

While direct research on this compound's intricate molecular pathways is still developing, the well-documented actions of related thiol compounds, such as N-acetylcysteine (NAC), provide a strong model for its potential mechanisms. drugbank.compatsnap.com One of the key antioxidant functions of cysteine derivatives is their role as precursors to glutathione, a major endogenous antioxidant. patsnap.com By providing cysteine, these compounds can help replenish intracellular glutathione stores, which are often depleted during periods of significant oxidative stress. patsnap.com This enhances the cell's capacity to neutralize harmful free radicals. patsnap.com Thiol-containing molecules, in general, are recognized for their ability to donate hydrogen and repair damaged DNA, further contributing to their protective effects against oxidative damage induced by factors like ionizing radiation. nih.gov

| Mechanism | Molecular Action | Outcome | Supporting Evidence/Analogy |

|---|---|---|---|

| Free Radical Scavenging | Acts as an electron donor to neutralize reactive oxygen species (ROS). | Prevents cellular damage from oxidative stress. | Directly studied for this compound. |

| Glutathione Precursor | Supplies cysteine for the synthesis of glutathione. | Replenishes the primary endogenous antioxidant, enhancing detoxification of harmful substances. patsnap.com | Well-established mechanism for N-acetylcysteine (NAC). patsnap.com |

| Hydrogen Donation | Donates a hydrogen atom to repair damaged molecules. nih.gov | Contributes to the repair of damaged DNA and other biomolecules. nih.gov | A known radioprotective mechanism of thiol compounds. nih.gov |

Cysteine Sulfenic Acid Modifications in Redox Signaling Pathways

The thiol side chain of cysteine residues in proteins is a key sensor of the cellular redox environment. nih.gov The oxidation of these thiols is not merely a sign of damage but a fundamental mechanism of post-translational modification that regulates a vast array of cellular processes. mdpi.com A pivotal modification in these signaling cascades is the formation of cysteine sulfenic acid (Cys-SOH). rsc.org

This modification occurs when a reactive cysteine thiol reacts with an oxidant, most notably hydrogen peroxide (H₂O₂). rsc.org The formation of sulfenic acid is often a transient and intermediate step. rsc.org Due to its reactive nature, the sulfenic acid can undergo further reactions:

Formation of Disulfide Bonds: It can react with another thiol group to form a disulfide bond, either within the same protein (intramolecular) or with another protein (intermolecular). researchgate.net

Further Oxidation: It can be further oxidized to more stable forms, such as sulfinic acid (-SO₂H) and ultimately sulfonic acid (-SO₃H). rsc.orgnih.gov

Reaction with Glutathione: It can react with glutathione to form an S-glutathionylated protein.

The reversible nature of sulfenic acid formation and its subsequent conversion to a disulfide bond is a critical feature, acting as a "redox switch" that can turn protein function on or off. researchgate.netnih.gov This allows cells to respond rapidly to changes in oxidant levels. drugbank.com For instance, the activity of certain enzymes, like protein tyrosine phosphatases (PTPs), is inhibited by the oxidation of their catalytic cysteine to a sulfenic acid, which is a key step in growth factor signaling pathways. nih.gov

However, the further oxidation to sulfinic and sulfonic acids is generally considered irreversible, though exceptions exist where sulfinic acid can be enzymatically reduced. nih.govfrontiersin.org These irreversible modifications can lead to a permanent loss of protein function and are often associated with conditions of severe oxidative stress. frontiersin.org Enzymes such as peroxiredoxins utilize a reactive cysteine to reduce peroxides, cycling through a sulfenic acid intermediate as part of their catalytic and signaling function. nih.govnih.gov This highlights the dual role of cysteine oxidation: a regulatory mechanism in physiological signaling and a marker of damage under pathological conditions. nih.gov

Advanced Analytical Methodologies for Cysteine S Acetamide Research

Spectroscopic and Spectrometric Characterization

Precise structural elucidation and purity assessment of Cysteine-S-Acetamide rely on a combination of powerful spectroscopic and spectrometric methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H and ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed molecular structure of this compound. Both ¹H (proton) and ¹³C (carbon-13) NMR provide critical information about the chemical environment of each atom within the molecule.

In ¹H NMR analysis of S-acetamidomethyl-L-cysteine hydrochloride in deuterium (B1214612) oxide (D₂O), specific chemical shifts are observed. orgsyn.org The protons of the methyl group (CH₃) typically appear as a singlet around 2.05 ppm. orgsyn.org The methylene (B1212753) protons adjacent to the chiral center (β-CH₂) present as a multiplet between 3.2 and 3.4 ppm, while the α-proton (α-CH) is observed as a multiplet between 4.3 and 4.5 ppm. orgsyn.org The methylene protons of the acetamidomethyl group (N-CH₂-S) are characteristically found as a singlet at approximately 4.39 ppm. orgsyn.org

¹³C NMR provides complementary data on the carbon skeleton. While specific literature values for this compound can be scarce, related studies on similar protected cysteine derivatives provide expected ranges for the carbon signals. uni-bayreuth.de

Interactive Data Table: Typical ¹H NMR Chemical Shifts for S-acetamidomethyl-L-cysteine Hydrochloride in D₂O

| Assignment | Multiplicity | Chemical Shift (δ, ppm) |

| CH₃ | Singlet | 2.05 |

| β-CH₂ | Multiplet | 3.2–3.4 |

| α-CH | Multiplet | 4.3–4.5 |

| N-CH₂-S | Singlet | 4.39 |

Note: Chemical shifts can vary slightly based on solvent and experimental conditions.

Liquid Chromatography–Mass Spectrometry (LC/MS) for Compound Identification and Purity Assessment

Liquid Chromatography-Mass Spectrometry (LC/MS) is an indispensable tool for verifying the identity and assessing the purity of this compound. LC separates the compound from impurities, while MS provides a precise mass-to-charge ratio (m/z), confirming its molecular weight. nih.govresearchgate.net

For instance, LC/MS analysis can be performed using a triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) system. nih.gov A common setup might involve a C18 column and a mobile phase consisting of an aqueous solution with a small percentage of formic acid and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net This technique is sensitive enough to detect and quantify the compound in complex mixtures, such as in reaction monitoring or biological samples. researchgate.netnih.gov The high purity of synthesized this compound, often exceeding 95%, is typically confirmed by HPLC analysis.

Elemental Analysis for Empirical Formula Validation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, oxygen, sulfur) in a purified sample of this compound. The experimentally determined percentages are then compared with the theoretical values calculated from its empirical formula (C₅H₁₀N₂O₃S). This comparison is crucial for validating the empirical formula and ensuring the compound's elemental composition is correct.

Mass Spectrometry-Based Proteomics for Cysteine Modifications

Mass spectrometry (MS)-based proteomics has become a powerful approach for studying post-translational modifications (PTMs) of cysteine residues on a large scale. nih.govresearchgate.net These modifications, including oxidation, play vital roles in protein function and cellular signaling. nih.govresearchgate.net

Identification and Quantification of Oxidized Cysteine Residues (Oxi-Cys)

Cysteine residues are susceptible to various oxidative modifications, which can be reversible or irreversible depending on the level of oxidative stress. nih.govresearchgate.net MS-based proteomic methods have been developed to identify and quantify these oxidized cysteine residues (Oxi-Cys). nih.govresearchgate.net These quantitative approaches can analyze different forms of Oxi-Cys PTMs. nih.govresearchgate.net A general workflow for Oxi-Cys proteomics involves the chemical labeling of reduced and oxidized cysteine residues, followed by MS-based analysis to identify and quantify the labeled peptides. nih.gov Techniques like data-independent acquisition mass spectrometry (DIA-MS) are being developed to enhance the comprehensive analysis of cysteine oxidative modifications under conditions of oxidative stress. biorxiv.orgbiorxiv.org

Strategies for Protecting Cysteine Residues during Sample Preparation (e.g., Alkylation with Iodoacetamide (B48618), Chloroacetamide, Acrylamide)

During proteomic sample preparation, disulfide bonds between cysteine residues are typically reduced to facilitate enzymatic digestion of proteins. researchgate.netibmc.msk.ru To prevent the re-formation of these disulfide bonds, the resulting free thiol groups are protected, most commonly through alkylation. researchgate.netibmc.msk.ru

Several alkylating agents are used for this purpose, each with its own advantages and disadvantages:

Iodoacetamide (IAM) : This is one of the most common alkylating agents used in proteomics. researchgate.netibmc.msk.ru However, it is known to cause side reactions with other amino acid residues. researchgate.netibmc.msk.ru For example, IAM can modify methionine residues, which can complicate data analysis. nih.gov

Chloroacetamide (CAA) : Suggested as an alternative to reduce off-target alkylation, chloroacetamide has been shown to have its own set of adverse effects, such as increasing methionine oxidation. omicsdi.org

Acrylamide (B121943) : This reagent is also used for cysteine alkylation and, in some studies, has been recommended for wider use due to causing fewer side reactions compared to iodoacetamide. researchgate.netibmc.msk.rurockefeller.edu

The choice of alkylating agent can significantly impact the results of a proteomic study. nih.gov For example, the use of iodine-containing reagents like iodoacetamide can lead to a significant decrease in the identification rates of methionine-containing peptides due to unwanted modifications and subsequent neutral loss during mass spectrometric analysis. nih.gov Therefore, careful consideration of the experimental goals and potential side reactions is crucial when selecting a cysteine protection strategy.

Interactive Data Table: Common Alkylating Agents for Cysteine Protection in Proteomics

| Alkylating Agent | Common Abbreviation | Key Characteristics | Potential Issues |

| Iodoacetamide | IAM | Widely used, effective alkylating agent. researchgate.netibmc.msk.ru | Can cause side reactions, particularly with methionine. researchgate.netibmc.msk.runih.gov |

| Chloroacetamide | CAA | Lower off-target alkylation than IAM. omicsdi.org | May increase methionine oxidation. omicsdi.org |

| Acrylamide | AA | Generally causes fewer side reactions than IAM. researchgate.netibmc.msk.ru | Can be present as a contaminant in polyacrylamide gels. rockefeller.edu |

Quantitative Proteomics and Activity-Based Protein Profiling (ABPP)

Quantitative proteomics and Activity-Based Protein Profiling (ABPP) are powerful approaches for identifying and quantifying cysteine-reactive proteins on a large scale. researchgate.net ABPP, in particular, utilizes reactive chemical probes to target active enzyme sites, providing insights into the functional state of enzymes. rsc.org These methods are instrumental in understanding the impact of this compound on protein function and signaling pathways.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a metabolic labeling strategy that involves the in vivo incorporation of "heavy" amino acids containing stable isotopes (e.g., ¹³C or ¹⁵N) into proteins. thermofisher.comnptel.ac.innih.gov This technique allows for the direct comparison of protein abundance between different cell populations. In the context of this compound research, SILAC can be employed to quantify changes in the proteome in response to the formation of this adduct, providing a global view of its effects on protein expression. nptel.ac.innih.gov

The general workflow for SILAC involves growing one population of cells in a medium containing the "light" (normal) amino acid, while the other population is grown in a medium with the "heavy" isotopic analog. nptel.ac.in After a sufficient number of cell divisions to ensure complete incorporation, the cell populations can be subjected to different experimental conditions. nih.gov The samples are then combined, and the proteins are extracted and analyzed by mass spectrometry. The mass difference between the heavy and light peptides allows for the relative quantification of proteins between the two samples. thermofisher.com

A variation of this is Stable Isotope Cysteine Labeling (SICyLIA), which specifically targets cysteine residues for quantitative analysis. frontiersin.orgwhiterose.ac.uk This method can be used to compare the relative abundance of cysteine-containing peptides, including those modified to this compound, between different samples.

Table 1: Comparison of SILAC Labeling Approaches

| Feature | Description | Key Advantages |

| In Vivo Labeling | Isotopically labeled amino acids are incorporated into proteins during cellular protein synthesis. nptel.ac.in | High accuracy and precision as labeling occurs early in the experimental workflow, minimizing procedural variability. nptel.ac.innih.gov |

| Metabolic Incorporation | Relies on the cell's natural metabolic pathways to incorporate the labeled amino acids. thermofisher.com | Provides a comprehensive view of the entire proteome. |

| Differential Labeling | Allows for the direct comparison of two or more cell populations by using different isotopic labels. nptel.ac.in | Enables robust relative quantification of protein abundance. |

Resin-Assisted Capture (RAC) is a technique used to enrich cysteine-containing peptides from complex protein mixtures. frontiersin.orgnih.gov This method utilizes a thiol-affinity resin that covalently binds to free thiol groups, allowing for the specific capture of cysteine residues. nih.govresearchgate.net When combined with isobaric labeling reagents, RAC becomes a powerful tool for multiplexed quantitative proteomics. nih.govnih.gov

Isobaric labeling reagents, such as Tandem Mass Tags (TMT) and Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), are chemical tags that covalently modify the N-terminus and lysine (B10760008) side chains of peptides. wikipedia.orgnih.govcreative-proteomics.com These tags have the same total mass, but upon fragmentation in the mass spectrometer, they generate unique reporter ions of different masses, allowing for the simultaneous quantification of peptides from multiple samples. wikipedia.orgyoutube.com

Isotope-Coded Affinity Tags (ICAT) are another class of reagents specifically designed for cysteine labeling. yale.eduwikipedia.orgnptel.ac.in The ICAT reagent consists of a thiol-reactive group, an isotopically coded linker (light or heavy), and a biotin (B1667282) tag for affinity purification. yale.eduwikipedia.org This method allows for the relative quantification of cysteine-containing peptides between two samples. wikipedia.org

The combination of RAC with these isobaric tags enables the sensitive and multiplexed quantification of cysteine modifications, including this compound. frontiersin.orgnih.gov The workflow typically involves blocking free thiols, reducing and capturing oxidized or modified cysteines on the resin, followed by on-resin digestion and labeling with isobaric tags. nih.govresearchgate.net

Table 2: Overview of Isobaric Labeling Reagents for Cysteine Quantification

| Reagent | Principle | Key Features |

| TMT/iTRAQ | Labels primary amines (N-terminus and lysine side chains) with isobaric tags. wikipedia.orgcreative-proteomics.com | Enables multiplexing of up to 8 or more samples in a single experiment. creative-proteomics.com |

| iCAT | Labels cysteine residues with isotopically light or heavy tags containing a biotin moiety for affinity purification. yale.eduwikipedia.org | Specifically enriches for cysteine-containing peptides, reducing sample complexity. yale.edu |

Isotopic Tandem Orthogonal Proteolysis-Activity-Based Protein Profiling (isoTOP-ABPP) is a chemoproteomic platform that allows for the global and quantitative profiling of cysteine reactivity in native biological systems. researchgate.netnih.govnih.gov This technique uses a thiol-reactive probe, often based on iodoacetamide, which contains an alkyne handle for subsequent "click" chemistry conjugation to an isotopically labeled and cleavable biotin tag. nih.govgoogle.com

The core principle of isoTOP-ABPP is to measure the ability of cysteine residues to react with the probe. nih.gov By comparing the extent of labeling between a control and an experimental sample (e.g., treated with a compound that forms this compound), it is possible to quantify changes in the reactivity of specific cysteines across the proteome. google.com This provides direct information on which cysteines are targeted and the extent of their modification. The use of isotopic tags allows for accurate relative quantification of probe-labeled peptides by mass spectrometry. nih.gov

A key advantage of isoTOP-ABPP is its ability to assess cysteine reactivity within the context of the native proteome, thereby identifying functionally important and ligandable cysteines. researchgate.netnih.gov This method has been instrumental in identifying novel targets for covalent inhibitors and in understanding the broader landscape of cysteine modifications. nih.govnih.gov

Table 3: Key Steps in the isoTOP-ABPP Workflow

| Step | Description | Purpose |

| 1. Proteome Labeling | Native proteomes are treated with a cysteine-reactive probe (e.g., iodoacetamide-alkyne). nih.govgoogle.com | Covalently tags accessible and reactive cysteine residues. |

| 2. Click Chemistry | Probe-labeled proteins are conjugated to an isotopically labeled (light/heavy) azide-biotin tag. google.com | Introduces a biotin handle for enrichment and an isotopic label for quantification. |

| 3. Enrichment | Biotin-tagged proteins are enriched using streptavidin affinity chromatography. google.com | Isolates the probe-labeled proteins from the rest of the proteome. |

| 4. Proteolysis & MS Analysis | Enriched proteins are digested, and the labeled peptides are analyzed by LC-MS/MS. nih.gov | Identifies the modified cysteine residues and quantifies their relative abundance. |

Resin-Assisted Capture (RAC) Combined with Isobaric Labeling Reagents (e.g., TMT, iTRAQ, iCAT)

Chemical Linearization and De Novo Sequencing in Peptide and Protein Studies

The structural complexity of modified peptides, such as those containing this compound within a macrocyclic structure, can pose a challenge for traditional tandem mass spectrometry (MS/MS) sequencing. nih.govfigshare.com "Chemical linearization" is an innovative approach that addresses this by cleaving the macrocycle at a specific point, generating a linear peptide that is more amenable to de novo sequencing. nih.govresearchgate.netacs.org

De novo sequencing is the process of deducing the amino acid sequence of a peptide directly from its MS/MS fragmentation pattern, without relying on a protein sequence database. nih.gov This is particularly valuable for identifying unknown peptides or those with unexpected modifications.

The chemical linearization process can be achieved through methods like Edman degradation, which cleaves the peptide backbone at a defined position. nih.govfigshare.com This strategy has been successfully applied to mixtures of synthetic peptide macrocycles, demonstrating its potential for high-throughput analysis. nih.govresearchgate.net By converting cyclic peptides into linear forms, this technique facilitates the generation of clear and interpretable fragment ion series, enabling accurate sequence determination. researchgate.net This approach is crucial for characterizing the precise location and structure of modifications like this compound within complex peptide scaffolds.

Computational and Theoretical Investigations of Cysteine S Acetamide and Analogues

Molecular Docking Studies of Ligand-Enzyme Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a second molecule (receptor, typically a protein) to form a stable complex. tcu.edu.tw This method is instrumental in structure-based drug design, helping to rationalize the binding mode and affinity of a ligand for a biological target.

Binding affinity, often expressed as a binding energy value (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target. A more negative value typically indicates a stronger, more favorable interaction. Molecular docking studies on analogues of Cysteine-S-Acetamide have predicted their binding affinities to various biological targets.

For instance, studies on S-acetamide derivatives targeting anticonvulsant biotargets revealed specific binding affinities. japsonline.com Similarly, a Ni(II)-cysteine-tyrosine dithiocarbamate (B8719985) complex, an analogue containing the core cysteine structure, was evaluated against the estrogen α receptor. waocp.org These studies not only predict the binding energy but also map the specific interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand in the active site. waocp.orgnih.gov For example, docking of 4′-acetamidechalcones against the main protease (Mpro) of SARS-CoV-2 showed potential coupling through strong hydrogen bonding. nih.gov

| Compound/Analogue | Biological Target | Predicted Binding Affinity |

|---|---|---|

| S-acetamide derivative (4-bromophenyl substituent) | GABA-A Receptor (GABAAR) | -7.0 kcal/mol japsonline.com |

| S-acetamide derivative (4-bromophenyl substituent) | GABA-Aminotransferase (GABA-T) | -8.0 kcal/mol japsonline.com |

| Ni(II) cysteine-tyrosine dithiocarbamate | Estrogen α Receptor | -80.9429 kJ/mol waocp.org |

A key outcome of molecular docking is the identification of crucial amino acid residues and cofactors within the enzyme's active site that interact with the ligand. For this compound and its analogues, interactions with cysteine residues and metal ions like nickel are of particular interest.

Cysteine residues, with their nucleophilic thiol groups, are frequent targets for covalent inhibitors. chemrxiv.org Molecular modeling has been used to highlight the importance of specific cysteine residues; for example, in one enzyme, Cys139 was identified as being directly responsible for catalytic activity. rsc.org

Nickel is an essential cofactor in a variety of enzymes, such as urease and carbon monoxide dehydrogenase (CODH). researchgate.netrsc.orgnih.gov In many of these enzymes, the nickel ion is coordinated by one or more cysteine thiolate ligands. rsc.orgnih.gov Computational studies have shown that compounds with a cysteine-like structure can chelate the nickel ions in the active site of urease, thereby disrupting the enzyme's function. researchgate.net Docking studies of a Ni(II)-cysteine-tyrosine complex identified interactions with several active site residues, including E323, M388, L387, G390, and I389, which stabilize the complex. waocp.org The position of cysteine and other residues like histidine in a peptide sequence can have a significant impact on the stability and coordination properties of nickel complexes. mdpi.com

Binding Affinity Predictions and Interaction Mapping with Biological Targets

Molecular Dynamics Simulations for Conformational and Interaction Analysis

While molecular docking provides a static snapshot of the ligand-receptor interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. mdpi.com

MD simulations are crucial for assessing the stability of a docked ligand-protein complex. rsc.org By simulating the complex in a solvated environment for a period of nanoseconds or longer, researchers can observe whether the ligand remains stably bound in the predicted orientation or if it dissociates. This stability is often evaluated by monitoring metrics like the root-mean-square deviation (RMSD) of the ligand and protein atoms over the course of the simulation. For example, MD studies have been used to confirm the stability of cysteine-N-arylacetamide derivatives in the active site of the urease enzyme, validating their potential as inhibitors. researchgate.net These simulations can also provide insights into the dynamic behavior of the complex, such as the flexibility of certain protein loops or the persistence of key intermolecular interactions. rsc.org

The binding of a ligand to an enzyme is not a simple lock-and-key process. The "induced fit" model posits that both the enzyme and the ligand can undergo conformational changes upon interaction to achieve an optimal binding arrangement. libretexts.orglumenlearning.com MD simulations are an ideal tool for exploring these changes. researchgate.net Simulations can reveal subtle shifts in the protein's structure or more significant rearrangements of active site residues that occur upon ligand binding. researchgate.net Studies have shown that ligand binding can alter the reactivity of specific sulfhydryl groups on cysteine residues located in different parts of an enzyme, which is indicative of widespread conformational changes. nih.gov Quantum mechanical modeling of the reaction between a chloroacetamide and a cysteine surrogate also revealed that the chloroacetamide undergoes remarkable conformational changes as the reaction proceeds, with its carbon-chlorine bond rotating to facilitate the nucleophilic attack. wuxiapptec.com

Assessment of Complex Stability and Dynamic Behavior

Quantum Chemical Calculations and Potential Energy Surface Analysis

Quantum chemistry (QC) calculations, such as those based on Density Functional Theory (DFT), provide a highly detailed description of the electronic structure and energetics of molecules. researchgate.net These methods are used to study reaction mechanisms, calculate reaction energy barriers, and analyze the fundamental nature of intermolecular interactions.

Potential energy surface (PES) analysis is a key application of QC. A PES maps the energy of a system as a function of its geometry, allowing for the identification of stable molecules (local minima) and transition states (saddle points). For example, a detailed QM analysis of the reaction between N,N-dimethyl chloroacetamide and a methyl thiolate (as a surrogate for cysteine) calculated the reaction energy profile. wuxiapptec.com This study identified two energy barriers of 5.60 and 0.88 kcal/mol, revealing the energetic cost of the conformational changes required for the reaction to proceed. wuxiapptec.com In contrast, the related N-methyl chloroacetamide exhibited a single, significantly higher energy peak of ~10 kcal/mol. wuxiapptec.com

Extensive explorations of the potential energy surfaces for cysteine dimers have been performed, identifying hundreds of structurally different stable arrangements held together by a wide variety of non-covalent interactions. mdpi.com Similarly, detailed PES analyses of model systems, such as acetamide (B32628) interacting with methanol (B129727) or p-cresol (B1678582) (surrogates for serine/threonine and tyrosine, respectively), have been used to precisely quantify the strength of different types of hydrogen bonds. rsc.orgnsf.gov These high-level calculations provide benchmark data for understanding the interactions that govern molecular recognition in biological systems. nsf.govacs.org For complex systems like enzymes, hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) methods are often employed, where the reactive core is treated with high-level QC and the surrounding protein environment is treated with more computationally efficient classical mechanics. researchgate.netnih.gov

| Interacting System | Interaction Type | Calculated Interaction/Barrier Energy |

|---|---|---|

| N,N-dimethyl chloroacetamide + Methyl thiolate | Reaction Energy Barrier 1 | 5.60 kcal/mol wuxiapptec.com |

| N,N-dimethyl chloroacetamide + Methyl thiolate | Reaction Energy Barrier 2 | 0.88 kcal/mol wuxiapptec.com |

| N-methyl chloroacetamide + Methyl thiolate | Reaction Energy Barrier | ~10 kcal/mol wuxiapptec.com |

| Acetamide–p-cresol | O–H···O Hydrogen Bond | -11.0 kcal/mol nsf.gov |

| Acetamide–p-cresol | N–H···O Hydrogen Bond | -6.1 kcal/mol nsf.gov |

| Acetamide–methanol | O–H···O Hydrogen Bond | -7.9 kcal/mol nsf.gov |

| Acetamide–methanol | N–H···O Hydrogen Bond | -7.0 kcal/mol nsf.gov |

Electronic Structure Calculations for Reactive Cysteine

The reactivity of cysteine residues, including the modified cysteine in this compound, is a central topic of computational investigation. nih.gov Electronic structure calculations are pivotal in elucidating the factors that govern this reactivity. Density Functional Theory (DFT) is a prominent method used to calculate the acid dissociation constant (pKa) of the cysteine thiol group. nih.gov One approach involves calculating the natural population analysis charge on the sulfur atom, which has shown a strong linear correlation with experimental pKa values. nih.gov The pKa is a critical determinant of nucleophilicity, as the deprotonated thiolate form is a much stronger nucleophile than the protonated thiol. oup.com

The unique properties of the cysteine residue—being reactive, polarizable, and redox-active—are highly sensitive to its local microenvironment. nih.gov Computational models have been developed to predict the reactivity of cysteines by analyzing features of this microenvironment. These features include the number and type of surrounding amino acids, solvent-accessible surface area (SASA), and the presence of hydrogen bonds, all of which influence the electronic structure and favorability of covalent bond formation. mdpi.com For instance, quantum mechanical/molecular mechanical (QM/MM) computations have been employed to study reaction mechanisms, such as the formation of a cyclic sulfenyl amide, showing that specific "forbidden" conformations of cysteine residues can dramatically lower activation barriers for certain reactions. plos.org These computational approaches highlight how protein topology and local structure dictate the electronic properties and ultimate chemical fate of a reactive cysteine. plos.org

Quantum mechanical analyses have also been applied to the bioconjugation reaction between cysteine and chloroacetamide, a compound structurally related to the acetamide moiety of this compound. wuxibiology.com These studies model the reaction energy profile and reveal that the LUMO (Lowest Unoccupied Molecular Orbital) energy of the electrophile and the accessibility of its LUMO lobe are key indicators of reactivity. wuxibiology.com Such calculations can explain differences in reactivity between closely related molecules, like N-methyl chloroacetamide and N,N-dimethyl chloroacetamide, by identifying factors such as stabilizing intramolecular hydrogen bonds that can increase the energy barrier to reaction. wuxibiology.com

Vibrational Analysis and Spectroscopic Property Prediction

Vibrational spectroscopy, including Infrared (IR), Raman, Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA), provides a detailed fingerprint of a molecule's structure and conformation. mdpi.comresearchgate.net Theoretical calculations are essential for the accurate interpretation of these complex spectra. By using methods like Density Functional Theory (DFT), it is possible to calculate the vibrational frequencies and intensities of molecules like this compound and its analogues. researchgate.netresearchgate.net

A significant challenge in accurately predicting vibrational spectra is accounting for the influence of the molecular environment, particularly in aqueous solutions. researchgate.net Computational chemists employ various models to simulate solvent effects. These range from implicit methods, such as the Polarizable Continuum Model (PCM), to more complex explicit solvation models where individual solvent molecules are included in the calculation (microsolvation) or simulated via molecular dynamics (MD). researchgate.net Studies comparing these methods for cysteine have shown that while PCM can reproduce some general spectral features, microsolvation models that include a shell of explicit water molecules often provide the best agreement with experimental data for both band positions and intensities. researchgate.net

The Potential Energy Distribution (PED) analysis is a crucial tool for assigning calculated vibrational frequencies to specific internal coordinates (e.g., bond stretches, angle bends). capes.gov.br Programs like VEDA (Vibrational Energy Distribution Analysis) automate this process, reading data from quantum chemistry software outputs and assigning the contributions of different local modes to each normal vibration. capes.gov.br This detailed assignment is indispensable for a rigorous analysis of the vibrational spectra of complex molecules. capes.gov.br Such theoretical predictions have been successfully used to interpret the spectra of cysteine and acetamide dimers, providing insights into the intermolecular forces, such as hydrogen bonding, that stabilize these structures. mdpi.comresearchgate.net

In Silico Prediction of Biochemical and Reactivity Profiles

In silico methods are increasingly used to predict the biochemical properties and reactivity of molecules, providing valuable information for drug discovery and chemical biology. mdpi.comresearchgate.net For this compound, these predictions can offer insights into its behavior in biological systems. Publicly available databases provide computed properties for this compound, offering a baseline for its expected biochemical characteristics. drugbank.comnih.gov

Table 1: Predicted Properties of this compound

| Property | Value | Source |

|---|---|---|

| Water Solubility | 21.5 mg/mL | ALOGPS drugbank.com |

| logP | -3 | ALOGPS drugbank.com |

| logP | -4 | Chemaxon drugbank.com |

| logS | -0.92 | ALOGPS drugbank.com |

| pKa (Strongest Acidic) | 2.07 | Chemaxon drugbank.com |

| pKa (Strongest Basic) | 8.83 | Chemaxon drugbank.com |

| Physiological Charge | 0 | Chemaxon drugbank.com |

| Hydrogen Acceptor Count | 4 | Chemaxon drugbank.com |

| Hydrogen Donor Count | 3 | Chemaxon drugbank.com |

| Polar Surface Area | 114.1 Ų | Chemaxon drugbank.com |

| Rotatable Bond Count | 4 | Chemaxon drugbank.com |

| Molecular Formula | C₅H₁₀N₂O₃S | PubChem nih.gov |

Beyond these basic properties, sophisticated computational models aim to predict the reactivity of specific cysteine residues within proteins. mdpi.com The reactivity of the cysteine thiol is a key factor in its function and its potential as a target for covalent modification. researchgate.net Machine learning models, such as those using a Random Forest or Support Vector Machine (SVM) algorithm, have been developed to predict cysteine reactivity. mdpi.comchemrxiv.org These models integrate a wide array of descriptors that characterize the thiol's microenvironment. mdpi.comchemrxiv.org

Table 2: Features Used in In Silico Cysteine Reactivity Prediction

| Feature Category | Specific Descriptors | Reference |

|---|---|---|

| Sequence-Based | Conservation profiles, secondary structure profiles, site-specific energy profiles. | mdpi.com |

| Structure-Based | Solvent-Accessible Surface Area (SASA), predicted pKa, hydrogen bond networks, residue proximity, pocket detection. | oup.commdpi.comchemrxiv.org |

| Physicochemical | Amino acid content in microenvironment, electrophilic softness. | chemrxiv.orgresearchgate.net |

| Energy Profiles | Pocket, conservation, and structural energy profiles. | mdpi.com |

These predictive tools, such as CIAA (Cysteine reactivity towards IodoAcetamide (B48618) Alkyne) and HyperCys, are trained on large datasets from chemoproteomic experiments. mdpi.comchemrxiv.org The goal is to identify "hyper-reactive" or "ligandable" cysteines that are suitable for covalent targeting. mdpi.combiorxiv.org Analysis shows that no single feature is sufficient to predict reactivity accurately; rather, an ensemble of features provides the most robust predictions. mdpi.comchemrxiv.org These computational platforms are essential for navigating the vastness of the proteome to identify functional cysteines and to understand the selectivity of electrophilic compounds like this compound analogues. oup.combiorxiv.org

Broader Implications for Cysteine Biochemistry and Chemical Biology

Cysteine-S-Acetamide as a Biochemical Probe and Reagent in Chemical Biology

This compound serves as a crucial biochemical tool, enabling researchers to investigate and manipulate protein functions with high precision. Its utility stems from the specific reactivity of the cysteine thiol group, which can be targeted for various modifications.

This compound is integral to site-specific protein labeling, a technique fundamental to studying protein function. The acetamide (B32628) group, attached to the sulfur atom of cysteine, provides a stable yet reactive handle for chemical modifications. rcsb.orgproteopedia.org This allows for the precise attachment of various molecular tags, such as fluorescent dyes or affinity labels, to a specific cysteine residue within a protein. This method is particularly valuable for tracking protein localization, interactions, and conformational changes within a cellular environment.

The process often involves the use of haloacetamide reagents like iodoacetamide (B48618) or chloroacetamide, which react with the cysteine's sulfhydryl group to form a stable thioether bond in a process known as S-alkylation. acs.orgescholarship.org This targeted conjugation is a cornerstone of chemical biology, providing a means to create protein conjugates with novel functions. For instance, modifying a Serine→Cysteine variant of a designed peptide with an acetamide group has been shown to alter the peptide's oligomeric state from a pentamer to a hexamer, demonstrating the profound impact of such modifications. biorxiv.org

The unique reactivity of certain cysteine residues within protein active sites makes them prime targets for the design of covalent inhibitors. researchgate.net These inhibitors form a permanent bond with their target, often resulting in increased potency and a longer duration of action. This compound and its derivatives can act as electrophilic "warheads" in these inhibitors. acs.org

The design strategy involves creating molecules where an acetamide-containing moiety can selectively react with a nucleophilic cysteine residue in the target protein. researchgate.net While chloroacetamides are known for their high reactivity, researchers have developed less reactive alternatives, such as fluorochloroacetamides and α-substituted chloroacetamides, to improve selectivity and reduce off-target effects. acs.orgjst.go.jp This approach has been instrumental in developing targeted covalent inhibitors for various enzymes, including proteases and kinases, which are significant in disease pathways. researchgate.netjst.go.jp The ability to specifically target reactive cysteines opens new avenues for creating highly selective and effective therapeutics. researchgate.net

Utility in Site-Specific Protein Labeling and Conjugation Strategies

Advancements in Understanding Cysteine Post-Translational Modifications

The study of this compound contributes significantly to our understanding of post-translational modifications (PTMs), particularly those involving cysteine residues. These modifications are critical for regulating protein function and cellular signaling.

While long-chain acyl modifications of cysteine, such as S-palmitoylation, are well-documented, recent research has uncovered a previously uncharacterized landscape of short-chain acyl modifications, including S-acetylation. nih.govbiorxiv.orgbiorxiv.org The discovery of hundreds of cysteine acetylation sites across various tissues has revealed a new layer of protein regulation. nih.gov This S-acetylation is a labile modification, likely formed when the deprotonated thiol of a cysteine side-chain attacks the thioester bond of an acetyl-CoA molecule. nih.gov This finding highlights that the scope of acyl modifications on cysteine is broader than previously understood, encompassing both long and short-chain additions that can dynamically alter protein properties. nih.govtandfonline.com

Cysteine S-acylation is a dynamic and reversible process that profoundly impacts protein function. tandfonline.comnih.govfrontiersin.org It regulates multiple aspects of a protein's life, including its stability, interactions with other proteins, and localization within the cell. nih.govportlandpress.comrupress.org For example, S-acylation can control the trafficking of proteins between different cellular compartments, such as the Golgi apparatus and the plasma membrane, and can target proteins to specific membrane microdomains like lipid rafts. nih.govfrontiersin.orgrupress.org

This modification can also induce conformational changes in proteins, which can directly alter their activity. portlandpress.comresearchgate.net For instance, the S-acylation of ion channels can modulate their gating kinetics, affecting processes like neurotransmission and cardiac contraction. portlandpress.comresearchgate.net The dysregulation of S-acylation has been linked to numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular conditions, underscoring its critical role in cellular physiology. portlandpress.comrupress.orgportlandpress.com

| Aspect of Protein Function | Effect of S-Acylation | Example |

| Localization | Directs proteins to specific membranes and subdomains. nih.govrupress.org | S-acylation of Ras is required for its localization to the plasma membrane, which is crucial for its signaling function. rupress.org |

| Trafficking | Regulates movement between organelles. nih.govnih.gov | S-acylation of the Wnt coreceptor LRP6 is necessary for its exit from the endoplasmic reticulum. rupress.org |

| Stability | Influences protein turnover and degradation rates. nih.govrupress.org | S-acylation can affect the cellular half-life of proteins like Calnexin (B1179193) and LRP6. rupress.org |

| Conformation & Activity | Induces conformational changes that alter protein function. portlandpress.comresearchgate.net | S-acylation of voltage-gated sodium channels affects their gating kinetics and has been linked to cardiac arrhythmia. researchgate.net |

| Protein Interactions | Modulates the binding of proteins to each other. nih.gov | Acylation of the chaperone calnexin is predicted to alter the orientation of its cytosolic tail, affecting its interactions. nih.gov |

Expanding the Landscape of Acyl Modifications on Proteins

Impact on Sulfur Metabolism and Biosynthesis Research

Cysteine is a central molecule in sulfur metabolism, acting as the primary sulfur donor for the biosynthesis of numerous essential compounds. oup.comresearchgate.net Research involving cysteine derivatives, including isotopically labeled this compound, provides powerful tools to investigate these complex pathways.

By using bacterial cysteine synthases, researchers can efficiently synthesize L-cysteine and its derivatives with stable sulfur isotopes (e.g., ³⁴S). nih.govresearchgate.net These labeled compounds can then be used as tracers to follow the intricate routes of sulfur through various metabolic and biosynthetic pathways. frontiersin.org This approach helps in elucidating the mechanisms of sulfur transfer, which is crucial for the formation of vital molecules like coenzyme A, biotin (B1667282), and iron-sulfur clusters. oup.com Understanding the biosynthesis of these sulfur-containing molecules not only advances our fundamental knowledge of cellular metabolism but also has potential applications in biotechnology and medicine. oup.comfrontiersin.org

Future Directions in Cysteine S Acetamide Research

Elucidation of Undiscovered Metabolic Fates and Enzymatic Transformations

A significant frontier in Cysteine-S-Acetamide research lies in uncovering its complete metabolic journey within biological systems. While the metabolism of structurally related aminothiols like cysteamine (B1669678) is partially understood, the specific pathways for this compound remain largely uncharacterized. Research suggests that a minor fraction of cysteamine is metabolized into methanethiol (B179389) and acetamide (B32628), a process involving cytochrome P450 enzymes. researchgate.netresearchgate.net This raises the question of whether this compound undergoes similar or distinct enzymatic transformations.

Future investigations should focus on identifying the specific enzymes responsible for its metabolism. Enzymes such as cysteine-S-conjugate N-acetyltransferases, which catalyze the acetylation of S-substituted L-cysteine compounds, could play a role. wikipedia.org Furthermore, studies on the enzymatic transformations of other cysteine S-conjugated intermediates in biosynthetic pathways may offer clues. researchgate.netresearchgate.net Identifying these enzymes and their metabolic products is crucial for understanding the compound's lifecycle, from absorption and distribution to excretion. Pinpointing these metabolic fates will be essential for clarifying its biological activity and potential interactions within the body.

Development of Novel Synthetic Routes and Derivatization Strategies for Enhanced Specificity

Advances in synthetic organic chemistry present exciting opportunities for creating novel analogs of this compound with improved properties. The development of new synthetic routes is fundamental to producing a diverse library of derivatives for structure-activity relationship (SAR) studies. Existing methods for synthesizing related compounds, such as S-aryl-cysteines and other S-acetamide derivatives, provide a solid foundation for this work. japsonline.comgoogle.com For instance, procedures for the stereoselective synthesis of S-aryl-L-cysteine derivatives could be adapted to create chiral variants of this compound, allowing for the exploration of stereospecific interactions with biological targets. google.com

Derivatization is another key strategy for enhancing specificity. By chemically modifying the core structure of this compound, researchers can fine-tune its physicochemical properties to optimize target engagement and minimize off-target effects. This could involve techniques like replacing the acetamide group with other functionalities or altering the cysteine backbone. Recent work on sulfamate (B1201201) acetamides as "self-immolative" electrophiles that react with cysteine demonstrates the potential for innovative derivatization that could be applied in covalent ligand-directed release chemistry. acs.org Similarly, new bioorthogonal methods for cysteine-specific functionalization, such as the hydrosulfuration of ynamide, could be harnessed to create precisely modified this compound probes for biological studies. acs.org These strategies will be instrumental in developing derivatives with enhanced potency and selectivity for specific biological applications.

Application of Advanced Multi-Omics and High-Throughput Screening in Mechanistic Studies

To fully understand the biological mechanisms of this compound, researchers must move beyond single-target analyses and embrace systems-level approaches. The application of advanced multi-omics technologies—including proteomics, metabolomics, and transcriptomics—offers a powerful way to obtain a holistic view of the compound's effects on cellular networks. nih.govmdpi.com For example, multi-omics studies on how cysteine concentration affects cellular redox balance and energy metabolism in CHO cells have demonstrated the power of this integrated approach to reveal complex biological responses. nih.gov Such studies can help identify the pathways and protein networks that are modulated by this compound, providing a comprehensive map of its molecular interactions.

Complementing multi-omics are high-throughput screening (HTS) techniques, which enable the rapid testing of large compound libraries. nih.govnih.gov In the context of this compound, HTS can be used to screen for its interactions with a wide array of proteins or to identify cellular contexts where it has a significant effect. Chemoproteomic platforms like isoTOP-ABPP and the more recent streamlined cysteine activity-based protein profiling (SLC-ABPP) are particularly relevant, as they allow for the proteome-wide quantification of cysteine reactivity. nih.govnih.govnih.gov These methods can pinpoint which cysteine residues across the entire proteome are targeted by this compound or its derivatives, offering direct insight into its mechanism of action and potential off-target interactions. nih.gov The integration of these high-throughput experimental datasets will be crucial for building predictive models of the compound's biological activity.

Integration of Theoretical and Experimental Approaches for Deeper Mechanistic Insight into Cysteine Reactivity

A synergistic combination of computational modeling and experimental validation is essential for gaining a profound understanding of the chemical reactivity of the cysteine thiol group, which is central to the function of this compound. nih.gov Theoretical studies, using methods like Density Functional Theory (DFT), can provide detailed kinetic and thermodynamic data on the reactions of cysteine derivatives with various biological molecules, including reactive oxygen species. nih.govnih.govacs.orgresearchgate.net These computational approaches can predict the most likely sites of reaction and the energy barriers involved, offering a mechanistic rationale for observed reactivity patterns. acs.org